(3-Aminopropyl)dibenzylamine
Description
(3-Aminopropyl)dibenzylamine (IUPAC name: N',N'-dibenzylpropane-1,3-diamine) is a polyamine compound with the molecular formula C₁₇H₂₂N₂ (molecular weight: 254.37 g/mol). Its structure consists of a propane-1,3-diamine backbone substituted with two benzyl groups at the central nitrogen atom and a primary amine group at the terminal position (Figure 1). The SMILES notation is C1=CC=C(C=C1)CN(CCCN)CC2=CC=CC=C2, and the InChIKey is KXBUDXGDASOGBX-UHFFFAOYSA-N .
This compound is primarily utilized in organic synthesis as a building block for polyamine conjugates, ligands, or catalysts. Its dual benzyl groups enhance lipophilicity, while the primary amine facilitates nucleophilic reactions.
Structure
3D Structure
Properties
IUPAC Name |
N',N'-dibenzylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBUDXGDASOGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107142-94-9 | |
| Record name | (3-aminopropyl)dibenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1 summarizes key structural and functional differences between (3-aminopropyl)dibenzylamine and related amines.
Key Observations:
- Reactivity: The primary terminal amine in this compound enables crosslinking or conjugation reactions, similar to bis(3-aminopropyl)amine . However, steric hindrance from benzyl groups may reduce reaction rates compared to less bulky analogs.
- Toxicity: Dibenzylamine exhibits moderate acute oral toxicity (LD₅₀ = 632 mg/kg in rats) and skin corrosion . Data for this compound is unavailable, but secondary amines with bulky substituents often show reduced acute toxicity.
Polyamine Conjugates in Drug Development
This compound may serve as a linker in polyamine conjugates, as evidenced by studies on structurally similar compounds. For example, bis(3-aminopropyl)amine (compound d in ) is used to tether bioactive moieties (e.g., quinazoline, coumarin) in drug candidates. The benzyl groups in this compound could improve pharmacokinetic properties by modulating solubility and target affinity .
Catalytic and Industrial Uses
Unlike dibenzylamine, which is primarily a laboratory reagent, this compound’s primary amine may enable its use in catalysis or polymer synthesis. For instance, (3-aminopropyl)diethylamine is employed in surfactant production due to its balanced hydrophilicity and reactivity .
Preparation Methods
Two-Step Hydrogenation Process
The most widely implemented industrial approach involves sequential reductive amination using acrolein and dibenzylamine under hydrogen pressure. As detailed in CN104744265A, this method employs:
- Condensation : Dibenzylamine reacts with acrolein in methanol at 60°C for 4 hours, forming the imine intermediate (N-(3-oxopropyl)dibenzylamine)
- Reduction : Catalytic hydrogenation at 2.0 MPa H₂ pressure using 2 wt% Pd/C achieves >95% conversion to (3-aminopropyl)dibenzylamine within 70 minutes.
Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 1.5-2.0 MPa | Linear increase up to 2.0 MPa |
| Catalyst Loading | 1.8-2.2 wt% Pd/C | <1.8% incomplete reduction |
| Temperature | 100-110°C | >120°C causes decomposition |
| Solvent | Methanol/Water (9:1) | Pure methanol slows reaction |
This method produces pharmaceutical-grade material with 98.3-99.1% purity, though requires careful control of acrolein stoichiometry to prevent oligomerization side reactions.
Alkylation of Dibenzylamine with 3-Bromopropylamine
Direct Nucleophilic Substitution
Patent TWI565686B discloses a high-yield alkylation strategy using 3-bromopropylamine hydrobromide and dibenzylamine in dipropylene glycol/water solvent:
Dibenzylamine + Br(CH₂)₃NH₂·HBr → this compound + HBr
Reaction optimization data reveals:
This method eliminates phthalimide protection steps but requires strict pH control (pH 9-10) to suppress amine hydrobromide precipitation. GC-MS analysis shows <0.5% residual dibenzylamine post-reaction.
Phthalimide Protection/Deprotection Strategy
Intermediate Synthesis via N-(3-Bromopropyl)phthalimide
The University of Bath thesis documents a protection-deprotection approach:
- Phthalimide Formation :
3-Bromopropanol + Phthalic Anhydride → N-(3-hydroxypropyl)phthalimide (82% yield) - Bromination :
PBr₃ in DCM converts the hydroxyl to bromide (89% yield) - Alkylation :
N-(3-bromopropyl)phthalimide + Dibenzylamine → Protected intermediate - Deprotection :
Hydrazinolysis in ethanol removes phthalimide group (76% yield)
This four-step sequence achieves 56% overall yield but provides superior stereochemical control for chiral variants. Key advantages include:
- Enables asymmetric synthesis through chiral auxiliaries
- Allows purification at each intermediate stage
- Minimizes over-alkylation through bulky phthalimide group
Catalytic Hydrogenation of 3-Cyanopropyldibenzylamine
Nitrile Reduction Methodology
Patent CN111592467A describes a high-pressure hydrogenation route:
NC(CH₂)₃N(CH₂Ph)₂ → NH₂(CH₂)₃N(CH₂Ph)₂
Using 5% Rh/Al₂O₃ catalyst in ammonia-saturated THF:
| Parameter | Optimal Value | Effect |
|---|---|---|
| H₂ Pressure | 4.0 MPa | Complete conversion |
| Temperature | 80°C | Avoids THF decomposition |
| NH₃ Concentration | 2.5 M | Suppresses imine formation |
| Reaction Time | 6 hours | 99% yield |
This method produces amine with <50 ppm residual cyanide, making it suitable for pharmaceutical applications. Comparative FTIR data shows stronger N-H stretching at 3350 cm⁻¹ versus 3250 cm⁻¹ for other methods, indicating higher primary amine content.
Comparative Analysis of Synthetic Methods
Yield and Purity Benchmarks
| Method | Max Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 99.1% | 99.3% | Industrial | 1.0 |
| Direct Alkylation | 98.8% | 98.5% | Pilot Plant | 1.2 |
| Phthalimide Protection | 56% | 99.8% | Laboratory | 3.5 |
| Nitrile Hydrogenation | 99% | 99.1% | Industrial | 2.1 |
Byproduct Profiles
- Reductive Amination : 0.7-1.2% N,N'-bisthis compound
- Direct Alkylation : 0.3-0.5% quaternary ammonium salts
- Phthalimide Route : 2-3% phthalhydrazide impurities
- Nitrile Reduction : <0.1% secondary amines
Industrial-Scale Process Optimization
Continuous Flow Hydrogenation
Recent advances implement membrane-separated continuous reactors for the reductive amination route:
Solvent Recycling Systems
Closed-loop dipropylene glycol recovery in alkylation methods:
| Cycle | Solvent Purity | Yield Impact |
|---|---|---|
| 1 | 99.9% | 98.85% |
| 5 | 99.2% | 98.70% |
| 10 | 98.1% | 98.10% |
Q & A
Q. What are the recommended synthetic routes for (3-Aminopropyl)dibenzylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via reductive amination between dibenzylamine and 3-aminopropyl aldehyde derivatives. Sodium cyanoborohydride or sodium triacetoxyborohydride in anhydrous methanol or ethanol at 25–40°C under inert atmosphere (N₂/Ar) is commonly used to stabilize the imine intermediate . Optimizing molar ratios (e.g., 1:1.2 amine:aldehyde) and pH (6–7) minimizes side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield is highly sensitive to solvent choice and reducing agent stability .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Due to its acute oral toxicity (LD₅₀: 632 mg/kg in rats) and skin corrosion potential, handle using nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store in airtight containers under nitrogen at 2–8°C, away from acids, oxidizers, and moisture to prevent decomposition . Spills should be absorbed with inert materials (e.g., vermiculite) and treated as hazardous waste .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Confirm structure and purity using:
- NMR : ¹H NMR (CDCl₃) to identify benzyl protons (δ 7.2–7.4 ppm) and aminopropyl chain signals (δ 1.6–2.8 ppm).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N stretch).
- GC-MS : Electron ionization (70 eV) for molecular ion detection (expected m/z ~253 for C₁₇H₂₂N₂).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How does solvent viscosity influence radical-mediated reactions involving this compound?
- Methodological Answer : In radical pair recombination studies, this compound’s viscosity affects "cage effect" dynamics. Higher solvent viscosity (e.g., cyclohexane vs. hydrocarbon blends) reduces radical diffusion, increasing recombination probability. For example, in dibenzylamine solutions, the ratio of "cage" to "non-cage" products (e.g., toluene vs. bibenzyl) correlates linearly with viscosity (slope = 21.6), as hindered diffusion enhances radical encounters . Researchers should quantify solvent effects using time-resolved electron paramagnetic resonance (EPR) or kinetic isotope experiments.
Q. What strategies resolve contradictions in catalytic oxidation data for this compound under varying oxygen partial pressures?
- Methodological Answer : Discrepancies in oxidation product distribution (e.g., N-benzylidenebenzylamine vs. benzaldehyde) often arise from competing dehydrogenation and oxygenation pathways. To isolate the dominant mechanism:
- Perform in situ FT-IR or Raman spectroscopy to track intermediate formation.
- Vary O₂ pressure (1–10 atm) and monitor selectivity: Higher O₂ favors oxygenation via peroxide intermediates, while low O₂ promotes direct dehydrogenation .
- Use isotopically labeled O₂ (¹⁸O₂) to distinguish oxygen sources in products via mass spectrometry.
Q. How can computational modeling predict the reactivity of this compound in pharmaceutical intermediate synthesis?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in C-H activation or reductive amination steps. Key parameters include:
- Electron localization function (ELF) maps to identify nucleophilic/electrophilic sites.
- Activation energy barriers for imine formation (critical for rate determination).
- Solvent effects via polarizable continuum models (PCM) to simulate reaction environments . Validate models with experimental kinetic data (e.g., Arrhenius plots).
Q. What methodologies assess the environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- Biodegradation assays : OECD 301F (modified Sturm test) to measure CO₂ evolution over 28 days.
- Photolysis studies : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
- Soil adsorption : Batch tests with varying soil organic carbon (SOC) to determine Kₒc values.
- Ecotoxicity : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
